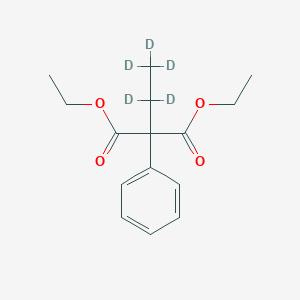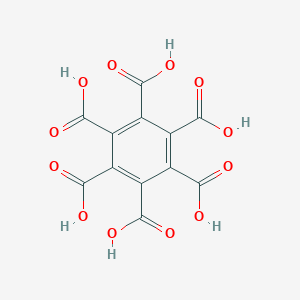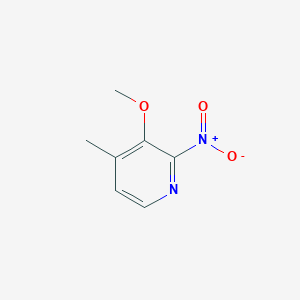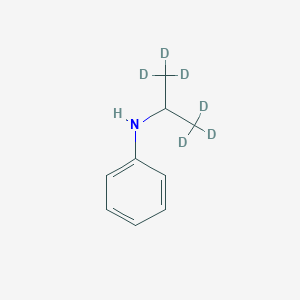
Ethyl 2-fluoro-2-(1-hydroxycyclopentyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-fluoro-2-(1-hydroxycyclopentyl)acetate, commonly known as EFCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EFCA is a cyclopentane derivative that possesses a unique chemical structure, which makes it an attractive target for drug discovery.
Wirkmechanismus
EFCA exerts its pharmacological effects by inhibiting the activity of the enzyme 15-lipoxygenase (15-LOX), which is involved in the biosynthesis of pro-inflammatory mediators such as leukotrienes. EFCA also inhibits the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of the immune response and inflammation. Furthermore, EFCA has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemische Und Physiologische Effekte
EFCA has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit the proliferation and migration of cancer cells. EFCA has also been shown to reduce the deposition of collagen and fibrosis in animal models of liver and lung fibrosis. In addition, EFCA has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of EFCA is its high potency and selectivity towards its molecular targets. EFCA also exhibits good pharmacokinetic properties and can be easily synthesized in large quantities. However, one of the limitations of EFCA is its low solubility in water, which can make it challenging to formulate for oral administration. EFCA is also relatively new, and more research is needed to fully understand its safety and efficacy.
Zukünftige Richtungen
For research include investigating the potential of EFCA as a treatment for inflammatory bowel disease and traumatic brain injury, and understanding its safety and efficacy in humans.
Synthesemethoden
The synthesis of EFCA involves the reaction of 1-hydroxycyclopentene with ethyl 2-fluoro-2-oxoacetate in the presence of a base catalyst. The reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the cyclopentane ring. The resulting product is then hydrolyzed to obtain EFCA in high yield and purity.
Wissenschaftliche Forschungsanwendungen
EFCA has been extensively studied for its potential therapeutic applications in various diseases. Recent research has shown that EFCA exhibits potent anti-inflammatory, anti-tumor, and anti-fibrotic activities. EFCA has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
151395-78-7 |
|---|---|
Produktname |
Ethyl 2-fluoro-2-(1-hydroxycyclopentyl)acetate |
Molekularformel |
C9H15FO3 |
Molekulargewicht |
190.21 g/mol |
IUPAC-Name |
ethyl 2-fluoro-2-(1-hydroxycyclopentyl)acetate |
InChI |
InChI=1S/C9H15FO3/c1-2-13-8(11)7(10)9(12)5-3-4-6-9/h7,12H,2-6H2,1H3 |
InChI-Schlüssel |
KWGFVVUXTOXTOW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1(CCCC1)O)F |
Kanonische SMILES |
CCOC(=O)C(C1(CCCC1)O)F |
Synonyme |
Cyclopentaneacetic acid, -alpha--fluoro-1-hydroxy-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2,2-Dichlorovinyl)thio]-L-alanine](/img/structure/B123991.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)









